molecular formula C26H40Cl2N10O5 B10775363 Chlorhexidine (acetate hydrate)

Chlorhexidine (acetate hydrate)

Cat. No.: B10775363
M. Wt: 643.6 g/mol
InChI Key: JGFZDLOXFRFUTG-UHFFFAOYSA-N
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Description

Chlorhexidine (acetate hydrate) is a broad-spectrum antimicrobial biguanide used as a topical antiseptic and disinfectant. It is commonly employed in medical and dental practices for the treatment of inflammatory conditions caused by microorganisms. The compound is known for its effectiveness against a wide range of pathogens, including bacteria, yeasts, and viruses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorhexidine (acetate hydrate) is synthesized through a multi-step process. The primary synthetic route involves the reaction of 1,6-hexanediamine with 4-chlorobenzonitrile to form a bisbiguanide intermediate. This intermediate is then reacted with acetic acid to produce chlorhexidine acetate .

Industrial Production Methods

In industrial settings, chlorhexidine acetate is produced by reacting the bisbiguanide intermediate with acetic acid under controlled conditions. The reaction is typically carried out in a solvent such as ethanol or water, and the product is purified through crystallization or filtration .

Chemical Reactions Analysis

Types of Reactions

Chlorhexidine (acetate hydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chlorhexidine (acetate hydrate) has a wide range of scientific research applications:

Mechanism of Action

Chlorhexidine (acetate hydrate) exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. It binds to the negatively charged bacterial cell wall and alters its permeability, leading to leakage of intracellular components and cell death. The compound is effective against both Gram-positive and Gram-negative bacteria, as well as yeasts and viruses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chlorhexidine (acetate hydrate) is unique due to its broad-spectrum antimicrobial activity and its ability to bind to various surfaces, providing long-lasting effects. Unlike povidone-iodine, chlorhexidine does not cause staining and has a lower risk of causing allergic reactions .

Properties

Molecular Formula

C26H40Cl2N10O5

Molecular Weight

643.6 g/mol

IUPAC Name

acetic acid;2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;hydrate

InChI

InChI=1S/C22H30Cl2N10.2C2H4O2.H2O/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*1-2(3)4;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H3,(H,3,4);1H2

InChI Key

JGFZDLOXFRFUTG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.O

Origin of Product

United States

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